molecular formula C22H12 B8536941 1-Ethynylperylene CAS No. 870447-25-9

1-Ethynylperylene

Cat. No.: B8536941
CAS No.: 870447-25-9
M. Wt: 276.3 g/mol
InChI Key: RNHFLGPGAUZXEJ-UHFFFAOYSA-N
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Description

1-Ethynylperylene is a chemical compound of significant interest in advanced materials science and medicinal chemistry research. It belongs to the class of ethynyl-substituted polycyclic aromatic hydrocarbons, which are valued as key precursors and building blocks. While specific data on the 1-isomer is limited in public sources, its structural analogue, 3-ethynylperylene, is well-established as an important precursor for the synthesis of fluorescent dyes, fluorescent nucleosides, and potent nucleoside-based antivirals . Research into perylenyltriazoles, which can be synthesized from ethynylperylene derivatives, has demonstrated that these compounds can act as potent inhibitors of enveloped virus reproduction, showing high efficacy in vitro . In the field of materials science, ethynyl-functionalized perylene derivatives serve as critical organic synthons for constructing complex molecular architectures. They are used in the development of organic electronic materials, as ligands in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), and in the creation of sophisticated fluorescent sensors . The ethynyl group enables further functionalization through reactions such as the Sonogashira cross-coupling and click chemistry, allowing researchers to tailor the compound's properties for specific applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

870447-25-9

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

IUPAC Name

1-ethynylperylene

InChI

InChI=1S/C22H12/c1-2-14-12-13-16-8-4-10-18-17-9-3-6-15-7-5-11-19(20(15)17)21(14)22(16)18/h1,3-13H

InChI Key

RNHFLGPGAUZXEJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Significance

1-Ethynylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its strong fluorescence and photostability. The introduction of the ethynyl group enhances its electronic properties, making it suitable for various applications:

  • Fluorescence : Exhibits intense fluorescence with high quantum yield.
  • Photostability : Maintains stability under prolonged exposure to light, crucial for many applications.

Photonic Devices

This compound is used in the development of advanced photonic devices due to its strong light absorption and emission characteristics. It can be integrated into:

  • Organic Light Emitting Diodes (OLEDs) : Enhances the efficiency and brightness of OLEDs by improving charge transport and light emission properties.
  • Solar Cells : Acts as a dye sensitizer in dye-sensitized solar cells (DSSCs), improving light absorption and energy conversion efficiency.

Case Study Example :
A study demonstrated that incorporating this compound into DSSCs resulted in a significant increase in overall efficiency compared to traditional dyes, showcasing its potential for renewable energy applications .

Biological Applications

In biochemistry, this compound serves as a fluorescent probe for biological imaging. Its properties enable:

  • Cell Imaging : Used in live-cell imaging to track cellular processes due to its high photostability and low cytotoxicity.
  • Drug Delivery Systems : Functionalized versions can be employed in targeted drug delivery, where fluorescence helps monitor drug release and distribution.

Case Study Example :
Research highlighted the use of this compound derivatives in tracking the uptake of anticancer drugs in cancer cells, providing insights into drug efficacy and cellular responses .

Material Science

The compound is also explored in material science for creating novel materials with enhanced properties:

  • Nanocomposites : When combined with nanomaterials, it can enhance mechanical strength and thermal stability.
  • Sensors : Its fluorescence properties are utilized in developing sensors for detecting environmental pollutants or biological agents.

Data Table: Properties of this compound-Based Materials

PropertyValue
Quantum Yield> 0.9
Absorption Peak480 nm
Emission Peak550 nm
Stability (in solution)> 12 months

Comparison with Similar Compounds

Structural and Chemical Properties

a. 3-Ethynylperylene (CAS 132196-66-8)

  • Core Structure : Perylene (five fused benzene rings) with an ethynyl group at the 3-position.
  • Molecular Formula : Likely C₂₀H₁₀ (based on perylene’s formula C₂₀H₁₂ minus two hydrogens from ethynylation).
  • Applications : Used as a fluorescent label in bioimaging and as a building block in organic synthesis due to its extended π-conjugation .

b. 1-Ethynyl Pyrene (CAS 34993-56-1)

  • Core Structure : Pyrene (four fused benzene rings) with an ethynyl group at the 1-position.
  • Molecular Formula : C₁₈H₁₀ (MW: 226.27 g/mol).
  • Applications : Functions as a key intermediate in synthesizing optoelectronic materials and dyes. Its smaller conjugated system compared to perylene derivatives results in distinct absorption/emission profiles .

c. Phenylacetylene (Ethynylbenzene, CAS 536-74-3)

  • Core Structure : Single benzene ring with an ethynyl group.
  • Molecular Formula : C₈H₆ (MW: 102.14 g/mol).
  • Applications: A versatile alkyne in organic synthesis (e.g., Sonogashira coupling) and polymer chemistry. Lacks the extended conjugation of PAH-based ethynyl compounds, limiting its optoelectronic utility .
Electronic and Optical Properties
Compound Core Structure Conjugation Length Fluorescence Emission Key Applications
3-Ethynylperylene Perylene Extended (5 rings) Near-infrared (NIR) Bioimaging, OLEDs
1-Ethynyl Pyrene Pyrene Moderate (4 rings) Visible range Dyes, sensors
Phenylacetylene Benzene Minimal (1 ring) UV/blue Synthetic chemistry

Key Findings :

  • Conjugation Length : The number of fused aromatic rings directly impacts electronic properties. 3-Ethynylperylene’s larger conjugated system enables NIR fluorescence, whereas 1-Ethynyl pyrene emits in the visible range .
  • Reactivity : Ethynyl groups in PAHs undergo click chemistry (e.g., azide-alkyne cycloaddition), but steric hindrance in perylene derivatives may slow reactions compared to phenylacetylene .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 1-Ethynylperylene, and how can researchers validate purity and structural integrity?

  • Methodology : Use nuclear magnetic resonance (NMR) to confirm ethynyl group integration and aromatic proton environments. Mass spectrometry (MS) is critical for verifying molecular weight, while high-performance liquid chromatography (HPLC) ensures purity (>95% recommended for reproducibility). Cross-reference with X-ray crystallography if crystalline samples are available .
  • Data Validation : Compare spectral data with literature benchmarks for perylene derivatives. Discrepancies in peak splitting (e.g., ethynyl proton signals) may indicate impurities or isomerization .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts like 3-ethynyl isomers?

  • Experimental Design :

  • Step 1 : Screen Sonogashira coupling conditions (catalyst: Pd(PPh₃)₂Cl₂/CuI; solvents: THF vs. DMF).
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to detect isomer formation.
  • Step 3 : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for purification.
    • Data Contradiction : If yields vary across trials, re-evaluate solvent polarity effects on regioselectivity .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound’s inhibition efficacy against cytochrome P450 isoforms (e.g., CYP1A1 vs. CYP2B1)?

  • Analytical Framework :

  • Hypothesis Testing : Perform enzyme kinetics assays (e.g., IC₅₀ determination) under standardized substrate concentrations.
  • Control Experiments : Include positive inhibitors (e.g., α-naphthoflavone for CYP1A1) to validate assay sensitivity.
  • Statistical Analysis : Apply ANOVA to assess inter-experimental variability; inconsistencies may arise from differential binding affinities or assay pH effects .
    • Recommendation : Publish raw datasets (e.g., Michaelis-Menten plots) in supplementary materials for peer validation .

Q. How can this compound’s fluorescence quenching properties be leveraged for probing biomolecular interactions?

  • Methodology :

  • Experimental Setup : Use steady-state fluorescence spectroscopy to monitor quenching upon titration with target biomolecules (e.g., DNA G-quadruplexes).
  • Data Interpretation : Apply the Stern-Volmer equation to distinguish static vs. dynamic quenching mechanisms.
  • Advanced Techniques : Pair with time-resolved fluorescence to resolve lifetime changes (τ) induced by binding events .
    • Pitfalls : Overlooked solvent effects (e.g., DMSO quenching) may distort results; always include solvent controls .

Q. What computational models predict this compound’s reactivity in click chemistry applications with azide-functionalized probes?

  • Workflow :

  • Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.
  • Validation : Compare computational results with experimental Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields.
    • Contradiction Analysis : Discrepancies between DFT predictions and experimental outcomes may arise from solvent polarity or catalyst coordination effects .

Methodological Guidelines

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in cell-based assays?

  • Protocol :

  • Cell Lines : Use HepG2 (liver) or A549 (lung) cells for metabolic relevance.
  • Dosing : Test 0.1–100 µM ranges, with MTT assays at 24/48/72-hour intervals.
  • Data Normalization : Express viability relative to solvent controls (e.g., 0.1% DMSO).
    • Reproducibility : Pre-screen batches for endotoxin contamination to avoid false cytotoxicity signals .

Q. What criteria ensure ethical and rigorous reporting of this compound’s environmental toxicity data?

  • Standards :

  • Follow OECD Test Guidelines (e.g., TG 201: Daphnia magna acute toxicity).
  • Disclose solvent carriers (e.g., acetone vs. ethanol) affecting bioavailability.
    • Data Transparency : Archive raw LC₅₀ values and statistical confidence intervals in public repositories (e.g., Zenodo) .

Data Management & Reproducibility

Q. How can researchers address batch-to-batch variability in this compound’s photostability during long-term storage?

  • Best Practices :

  • Storage : Use amber vials under argon at −20°C; avoid freeze-thaw cycles.
  • QC Testing : Perform UV-Vis spectroscopy monthly to track degradation (λmax shifts >5 nm indicate instability).
    • Documentation : Include storage conditions and QC data in supplementary materials for replication studies .

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